Ethyl 4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate
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Overview
Description
Ethyl 4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, an oxadiazole ring, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or anhydrides, under dehydrating conditions.
Coupling Reactions: The furan and oxadiazole rings are then coupled with a butanamido group through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Esterification: Finally, the benzoate ester group is introduced through esterification reactions, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in Ethyl 4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate can undergo oxidation reactions, typically forming furanones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted benzoates and amides.
Scientific Research Applications
Ethyl 4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties due to the presence of the furan and oxadiazole rings.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate involves its interaction with biological targets such as enzymes and receptors. The furan and oxadiazole rings can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The benzoate ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: Similar in structure but contains a sulfanyl group instead of a butanamido group.
Ethyl 4-(1,2,3-thiadiazol-4-yl)-5-(bromomethyl)furan-2-carboxylate: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
Ethyl 4-{4-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzoate is unique due to the combination of the furan, oxadiazole, and benzoate ester groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-2-25-19(24)13-8-10-14(11-9-13)20-16(23)6-3-7-17-21-18(22-27-17)15-5-4-12-26-15/h4-5,8-12H,2-3,6-7H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKGMUKHBMDMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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